molecular formula C7H8BrN3O2 B2856651 Ethyl 4-amino-5-bromopyrimidine-2-carboxylate CAS No. 2248342-73-4

Ethyl 4-amino-5-bromopyrimidine-2-carboxylate

Cat. No. B2856651
CAS RN: 2248342-73-4
M. Wt: 246.064
InChI Key: YLMJLQLQLKPRDP-UHFFFAOYSA-N
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Description

“Ethyl 4-amino-5-bromopyrimidine-2-carboxylate” is a chemical compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides . This compound is likely to be used as a raw material or intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .


Molecular Structure Analysis

The molecular formula of “Ethyl 4-amino-5-bromopyrimidine-2-carboxylate” is C7H7BrN2O2 . The InChI code for this compound is 1S/C7H7BrN2O2/c1-2-12-7(11)6-9-3-5(8)4-10-6/h3-4H,2H2,1H3 .


Physical And Chemical Properties Analysis

The average mass of “Ethyl 4-amino-5-bromopyrimidine-2-carboxylate” is 231.047 Da and the monoisotopic mass is 229.969086 Da .

Safety and Hazards

When handling “Ethyl 4-amino-5-bromopyrimidine-2-carboxylate”, one should avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Store in a cool, dry place in a tightly closed container .

properties

IUPAC Name

ethyl 4-amino-5-bromopyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-2-13-7(12)6-10-3-4(8)5(9)11-6/h3H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMJLQLQLKPRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-5-bromopyrimidine-2-carboxylate

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